molecular formula C20H26N2O4 B14762937 Phthalimidinoglutarimide-5'-C7-OH

Phthalimidinoglutarimide-5'-C7-OH

Cat. No.: B14762937
M. Wt: 358.4 g/mol
InChI Key: YIHMTMVWQFXJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalimidinoglutarimide-5'-C7-OH is a chemical building block designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degradation molecules. This bifunctional compound features a phthalimidinoglutarimide moiety, which acts as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase . The glutarimide core is a well-established scaffold in medicinal chemistry, critical for binding to the CRBN protein, a component of the E3 ubiquitin ligase complex . This compound is furnished with a C7 alkyl hydroxy linker, terminating in a hydroxyl (-OH) functional group. This hydroxy group serves as a convenient chemical handle, allowing researchers to conjugate this E3 ligase-recruiting ligand to a wide array of target protein-binding ligands via straightforward coupling reactions, such as esterification or carbamate formation . The incorporation of a seven-carbon alkyl chain (C7) provides a defined spacer length, which is crucial for optimizing the ternary complex formation between the E3 ligase, the target protein, and the final PROTAC molecule. The primary research application of this compound is in the field of targeted protein degradation, where it is used to recruit the CRBN E3 ligase machinery to specific proteins of interest, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is of significant interest for probing disease biology and developing novel therapeutic strategies, particularly for targeting proteins previously considered "undruggable." This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

3-[6-(7-hydroxyheptyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C20H26N2O4/c23-11-5-3-1-2-4-6-14-7-8-16-15(12-14)13-22(20(16)26)17-9-10-18(24)21-19(17)25/h7-8,12,17,23H,1-6,9-11,13H2,(H,21,24,25)

InChI Key

YIHMTMVWQFXJKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phthalimidinoglutarimide-5’-C7-OH typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the glutarimide moiety. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process. For instance, the carbonylative cyclization of aromatic amides or o-dihaloarenes can be employed to construct the phthalimide core .

Industrial Production Methods

Industrial production of phthalimidinoglutarimide-5’-C7-OH may involve large-scale synthesis using readily available starting materials and cost-effective catalysts. The process is designed to be environmentally benign and operationally simple, often conducted in one-pot reactions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-5’-C7-OH undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Phthalimidinoglutarimide-5’-C7-OH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of phthalimidinoglutarimide-5’-C7-OH involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Functional Group Positioning

The position of hydroxyl groups (e.g., C3 vs. C7) significantly affects bioactivity. Below is a comparative analysis:

Compound Name Core Structure Hydroxyl Position Key Functional Impact Reference
PG-C7-OH Phthalimidinoglutarimide C7 Potential for enhanced hydrogen bonding and target selectivity (inferred from analogs)
Phthalimidinoglutarimide-C3-O-PEG3-OH Phthalimidinoglutarimide C3-O-PEG3 Improved solubility due to PEG chain; used in targeted protein degradation
Ipolamiide Iridoid glycoside None (C7-OH absent) Retains anti-inflammatory activity but lacks hydroxyl-mediated enzyme interactions
Chaetoglobosin 9 Chaetoglobosin C7-OH Highest antifungal activity among analogs; C5-C6 double bond synergizes with C7-OH
Bryostatin C7-OH analogs Bryostatin C7-OH Enhanced PKCδ selectivity; C8-gem dimethyl group further modulates isoform affinity

Key Observations :

  • Antifungal Activity : Chaetoglobosin 9’s C7-OH and C5-C6 double bond are critical for antifungal potency, suggesting that PG-C7-OH’s hydroxyl group may similarly enhance interactions with fungal targets .
  • Enzyme Inhibition: In flavonoids, hydroxyl groups at C5 and C7 positions determine α-glucosidase/α-amylase inhibition (). PG-C7-OH’s hydroxyl may enable analogous enzyme interactions, though this requires validation .
  • PKC Modulation : Bryostatin analogs with C7-OH exhibit isoform-specific PKC activation, implying that PG-C7-OH could modulate kinase pathways depending on substituent stereochemistry .

Metabolic Stability and Degradation Pathways

Hydroxyl groups influence metabolic stability. For example:

  • Norfloxacin: Its C7-OH group participates in bacterial nucleic acid interactions but also increases susceptibility to enzymatic degradation (). PG-C7-OH may face similar stability challenges .
  • UDCA Metabolites : Epimerization at C7-OH (vs. C3-OH) occurs preferentially in bile acids (), suggesting PG-C7-OH’s hydroxyl could undergo metabolic modifications affecting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.